(R)-3-(Fmoc-amino)-4-(2-thienyl)butanoic acid, also known as Fmoc-(S)-3-amino-4-(2-thienyl)-butyric acid, is a chiral amino acid derivative notable for its structural complexity. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a thiophene ring, and a butanoic acid backbone. This compound is primarily utilized in peptide synthesis and as an intermediate in pharmaceutical production. Its molecular formula is , with a molecular weight of approximately 407.48 g/mol .
The synthesis of (R)-3-(Fmoc-amino)-4-(2-thienyl)butanoic acid typically involves several key steps:
The synthetic routes may vary, but they generally require careful control of reaction conditions to ensure high yields and purity. Automated peptide synthesizers are often employed for industrial production, allowing for precise control over the synthesis process.
The molecular structure of (R)-3-(Fmoc-amino)-4-(2-thienyl)butanoic acid consists of:
(R)-3-(Fmoc-amino)-4-(2-thienyl)butanoic acid can undergo several types of chemical reactions:
Common reagents include:
The mechanism of action for (R)-3-(Fmoc-amino)-4-(2-thienyl)butanoic acid involves its interaction with specific molecular targets within biological systems:
(R)-3-(Fmoc-amino)-4-(2-thienyl)butanoic acid is primarily used in scientific research, particularly in:
This compound exemplifies the importance of chiral amino acid derivatives in modern organic synthesis and medicinal chemistry, highlighting its versatility and significance in scientific research.
The enantioselective synthesis of (R)-3-(Fmoc-amino)-4-(2-thienyl)butanoic acid employs two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Each approach presents distinct advantages and limitations for integrating this non-proteinogenic β-amino acid into peptide sequences.
In Fmoc-based SPPS, the compound is anchored to resins (e.g., 2-chlorotrityl chloride or Wang resin) via its C-terminal carboxyl group. This strategy leverages the orthogonality of the Fmoc/tBu protection scheme, where the Fmoc group is base-labile while side-chain protectors and the resin linkage are acid-labile [9]. The key advantage lies in simplified purification—intermediates are washed without isolation, enabling rapid chain elongation. However, the thienyl moiety necessitates careful resin selection to prevent π-π stacking interactions that may cause aggregation or incomplete coupling. Typical loading capacities range from 0.5–1.2 mmol/g, with yields exceeding 85% when optimized [1].
Solution-phase synthesis employs carbodiimide coupling agents (DIC, EDC) with additives (HOBt, Oxyma) for fragment condensation. This method avoids steric hindrance limitations of SPPS and permits real-time reaction monitoring via analytical techniques. The thienyl group’s electron-rich nature, however, requires protection (e.g., alkylation) to prevent electrophilic side reactions during activation. Solution-phase routes are preferred for small-scale production of the monomer itself, achieving >95% purity after recrystallization [4] [8].
Table 1: Comparative Synthesis Strategies
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Resin/Anchor | 2-Cl-Trt, Wang | N/A (free in solution) |
Coupling Efficiency | 85–95% per cycle | 90–98% per step |
Purification | Sequential washes | Chromatography/recrystallization |
Scale Limitations | Limited by resin capacity | Kilogram-scale feasible |
Thienyl Handling | On-resin aggregation risks | Requires temporary protection |
Hybrid strategies are emerging, where the compound is prepared in solution and subsequently loaded onto resins like diaminobenzoate (Dbz) for downstream SPPS applications [8].
The Fmoc group in (R)-3-(Fmoc-amino)-4-(2-thienyl)butanoic acid undergoes base-catalyzed deprotection via a β-elimination mechanism. Piperidine (20–50% in DMF) is the standard deblocking agent, where dibenzofulvene byproducts form adducts with piperidine to prevent side reactions [9]. Kinetic studies reveal that the electron-donating thienyl substituent slightly accelerates Fmoc cleavage versus alkyl-substituted analogs (t₁/₂ = 2.1 min vs. 3.8 min at 25°C), attributed to enhanced carbanion stability at the β-position [1] [5].
Critical challenges include:
Table 2: Fmoc Deprotection Kinetics Under Standard Conditions (20% Piperidine/DMF)
Condition | Half-life (min) | Epimerization Risk | Byproduct Formation |
---|---|---|---|
0°C | 8.2 | Low | Moderate |
25°C | 2.1 | Moderate | Low |
40°C | 0.9 | High | High |
For protection, Fmoc-Cl or Fmoc-OSu introduces the group under mild basic conditions (Na₂CO₃, pH 8.5–9.5), achieving >99% incorporation yield. Residual acetic acid (<0.02%) must be controlled to prevent capping during SPPS [2].
The (R)-configuration at the β-carbon governs the conformational behavior of peptides incorporating this building block. Key stereochemical attributes include:
Stereochemical integrity during synthesis is maintained using:
Table 3: Stereochemical Influence on Secondary Structure
Structural Feature | Impact on Conformation | Experimental Evidence |
---|---|---|
β-Carbon Chirality (R) | Favors left-handed helix or turn structures | ECD minima at 208 nm |
Thienyl Group | Stabilizes folds via S···C=O interactions | NMR NOE (2.9 Å S to carbonyl) |
Backbone Configuration | Heterochiral sequences form H10/12 helices | X-ray crystallography |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: